Product packaging for Amino-PEG3-CH2COOH(Cat. No.:CAS No. 134978-99-7)

Amino-PEG3-CH2COOH

Cat. No.: B1665981
CAS No.: 134978-99-7
M. Wt: 207.22 g/mol
InChI Key: DGRJZSGHEKZYHP-UHFFFAOYSA-N
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Description

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Materials and Biomedical Sciences

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.com They have become essential tools for connecting biomolecules, drugs, and other functional components. chempep.comcreativepegworks.com The use of PEG in biological applications began in the 1970s as a method to extend the circulation time of proteins and reduce their immunogenicity. chempep.com Since then, PEG linkers have evolved from simple chains to sophisticated, functionalized structures used across multiple scientific disciplines. chempep.comjenkemusa.com

PEGylation is the process of attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. youtube.combiochempeg.com This modification is a widely used strategy to improve the physicochemical properties of the target molecule. nih.gov

Key benefits of PEGylation include:

Enhanced Water Solubility: PEG is hydrophilic, and its conjugation to hydrophobic molecules significantly increases their solubility in aqueous environments, which is critical for drug administration and absorption. youtube.comaxispharm.comtechnologynetworks.com

Improved Biocompatibility and Reduced Immunogenicity: PEG is non-toxic and generally does not provoke an immune response. chempep.comthermofisher.com By attaching PEG chains, a molecule can be "masked" from the host's immune system, reducing its antigenicity and increasing its stability against enzymatic degradation. youtube.comnih.gov

Extended Circulation Time: The increased size of a PEGylated molecule slows its clearance by the kidneys, prolonging its presence in the bloodstream and potentially leading to improved therapeutic efficacy. youtube.comaxispharm.com This "stealth" property also helps nanoparticles avoid recognition by the immune system. chempep.comcreativepegworks.com

BenefitDescriptionScientific Impact
Enhanced SolubilityIncreases the ability of hydrophobic compounds to dissolve in water. axispharm.comtechnologynetworks.comFacilitates the formulation and delivery of poorly soluble drugs.
Reduced ImmunogenicityMasks the conjugated molecule from the immune system, preventing an immune response. youtube.comnih.govAllows for the safe use of therapeutic proteins that might otherwise be rejected by the body.
Prolonged CirculationIncreases the hydrodynamic size of the molecule, reducing its clearance rate from the body. youtube.comaxispharm.comImproves drug efficacy by maintaining therapeutic levels for a longer duration.
Increased StabilityProtects molecules from enzymatic degradation. youtube.comaxispharm.comEnhances the shelf-life and in-vivo stability of biopharmaceuticals.

PEG linkers can be categorized into two main classes: polydisperse and monodisperse. technologynetworks.combiochempeg.com Polydisperse PEGs are mixtures of polymers with a range of molecular weights, whereas monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and structure. technologynetworks.com

The use of monodisperse PEG derivatives, such as Amino-PEG3-CH2COOH, is crucial for precise molecular engineering. researchgate.net In drug development, particularly with small molecule drugs and antibody-drug conjugates (ADCs), the uniformity of the final product is critical. biochempeg.comadcreview.com Monodisperse linkers ensure the creation of homogeneous conjugates, where every molecule is identical. adcreview.com This uniformity simplifies purification, characterization, and quality control, leading to products with predictable and consistent physicochemical and biological properties. researchgate.net In contrast, polydisperse PEGs can result in complex and unpredictable mixtures, which can complicate biological applications and regulatory approval. biochempeg.com

PropertyMonodisperse PEGPolydisperse PEG
Molecular WeightPrecise, single molecular weight. technologynetworks.comA distribution or average of molecular weights. technologynetworks.com
PurityHigh, a single chemical entity. A mixture of different chain lengths.
Conjugate ProductHomogeneous and well-defined. adcreview.comHeterogeneous mixture. creativepegworks.com
ApplicationsIdeal for applications requiring high precision and reproducibility, such as pharmaceuticals and diagnostics. researchgate.netbiochempeg.comUsed in applications where precise length is less critical. researchgate.net

Chemical Structure and Functional Group Analysis of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its ends. purepeg.com This dual-functionality is key to its utility, allowing for the sequential and controlled conjugation of two different molecules. purepeg.com The structure consists of a primary amine group (-NH2) and a carboxylic acid group (-COOH) connected by a triethylene glycol spacer. biochempeg.com

PropertyValueSource
Chemical NameThis compound precisepeg.com
CAS Number134978-99-7 precisepeg.comambeed.com
Molecular FormulaC8H17NO5 precisepeg.com
Molecular Weight~207.23 g/mol precisepeg.com
TypeHeterobifunctional, Monodisperse PEG Linker

The primary amine (-NH2) group on this compound is a potent nucleophile. biosyn.com It readily reacts with electrophilic functional groups, most notably activated carboxylic acids and their derivatives (such as N-hydroxysuccinimide esters or acyl chlorides), to form a highly stable amide bond. youtube.comcommonorganicchemistry.com This reaction is one of the most common and reliable methods for bioconjugation. rsc.org The formation of an amide bond is central to many applications, including peptide synthesis and the attachment of linkers to proteins or other biomolecules that present carboxylic acid groups. acs.orglibretexts.org

The terminal carboxylic acid (-COOH) group is less reactive than the amine group under neutral conditions. libretexts.org However, its reactivity can be significantly enhanced through the use of activating agents. rsc.org Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to activate the carboxylic acid. rsc.orgnih.gov This activation step converts the hydroxyl of the carboxylic acid into a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by primary amines. nih.gov This reaction, which also results in a stable amide bond, allows the other end of the this compound molecule to be conjugated to amine-containing molecules or surfaces. biochempeg.combroadpharm.com The ability to control the reaction of each functional group independently is a cornerstone of its utility in creating complex molecular architectures. rsc.org

The central part of the molecule is a triethylene glycol spacer, which consists of three repeating ethylene glycol units. medchemexpress.com This spacer arm provides several advantageous characteristics:

Hydrophilicity: The ether oxygens in the PEG chain form hydrogen bonds with water, making the linker and the resulting conjugate soluble in aqueous solutions. chempep.comresearchgate.net

Flexibility and Spacing: The PEG chain is flexible, allowing the conjugated molecules to maintain their native conformation and function. It provides a defined physical separation between the two tethered entities, which can be critical for minimizing steric hindrance and preserving biological activity. chempep.comresearchgate.net

Biocompatibility: Like longer PEG chains, the triethylene glycol spacer is non-toxic and non-immunogenic, making it suitable for in-vivo applications. thermofisher.comresearchgate.net Studies have shown that PEG spacers have a minimal impact on the conformational properties of small, neutral peptides to which they are attached. nih.gov

Research Trajectories and Key Applications of this compound

Research involving this compound has expanded significantly, branching into several key areas where molecular bridging and surface modification are critical. Its applications are primarily driven by its ability to link different chemical entities while imparting favorable physicochemical properties.

In the biomedical field, this compound is extensively used as a linker in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. The process of PEGylation, or attaching PEG chains to molecules, can improve the aqueous solubility and chemical stability of peptides and proteins. precisepeg.com This functionalization also helps prevent the non-specific binding of charged molecules to modified surfaces. precisepeg.com

Key research applications include:

PROTAC Development: The compound serves as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). biochempeg.comprecisepeg.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. The linker's role is to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, and optimizing this link is crucial for the degrader's efficacy. precisepeg.com

Antibody-Drug Conjugates (ADCs): Its structure is suitable for developing ADC linkers. precisepeg.compurepeg.com In ADCs, a cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody targets a specific antigen on cancer cells, delivering the drug directly to the tumor site.

Peptide and Protein Modification: It is used to enhance the therapeutic properties of peptides and proteins. precisepeg.com The PEG chain can help to reduce the immunogenicity of the biomolecule. precisepeg.com

Diagnostic Tools: The linker can be used to attach fluorescent dyes or other reporter molecules to antibodies or other targeting agents for use in various diagnostic assays. purepeg.com

Biomedical ApplicationRole of this compoundResearch Finding
PROTACs Connects target-binding and E3 ligase-binding ligands.Optimizing linker length and composition is critical for efficient protein degradation. precisepeg.com
Drug Delivery Acts as a hydrophilic spacer in drug conjugates.Enhances solubility and stability of bioconjugates. precisepeg.compurepeg.com
Bioconjugation Covalently links biomolecules to other molecules or surfaces.Enables the creation of functionalized biomaterials and therapeutics. precisepeg.com

The integration of this compound into nanotechnology, particularly nanomedicine, leverages its ability to functionalize the surface of nanoparticles. biochempeg.comcd-bioparticles.net This surface modification is critical for creating biocompatible nanocarriers that can evade the immune system and effectively deliver therapeutic or diagnostic agents.

Surface Functionalization: The compound is used to coat nanoparticles, such as liposomes or metallic nanoparticles. The PEG component forms a hydrophilic shield that reduces opsonization (the process by which particles are marked for phagocytosis), thereby increasing their circulation time in the bloodstream.

Targeted Drug Delivery: The terminal amine or carboxyl groups can be used to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface. This allows the nanocarrier to specifically bind to and enter target cells, enhancing therapeutic efficacy while minimizing off-target effects.

Nanogel Fabrication: The bifunctional nature of the linker is useful in the synthesis of hydrogels and nanogels, which are crosslinked polymer networks used for drug release and tissue engineering. biosynth.com

In materials science, this compound is a valuable building block for creating advanced materials with tailored properties. biochempeg.comcd-bioparticles.net Its ability to participate in polymerization and surface grafting reactions allows for the development of functional polymers and coatings. biochempeg.com

Polymer Synthesis: It can be incorporated as a monomer in polymerization reactions to create new polymers with enhanced hydrophilicity and biocompatibility. These polymers have applications in medical devices and as drug excipients. pubcompare.ai

Functional Coatings: The molecule is used to create polyethylene glycol-modified functional coatings. biochempeg.comcd-bioparticles.net When grafted onto a surface, it can render the material resistant to protein fouling, a critical feature for medical implants, biosensors, and marine applications.

Click Chemistry: The amine and carboxyl groups can be readily modified to introduce other functionalities, such as azides or alkynes, making the linker compatible with "click chemistry". precisepeg.comchemicalbook.com This highly efficient and specific reaction is used to assemble complex molecular architectures for various material and biological applications. precisepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO5 B1665981 Amino-PEG3-CH2COOH CAS No. 134978-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRJZSGHEKZYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567650
Record name {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134978-99-7
Record name {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Modifications for Amino Peg3 Ch2cooh

Established Synthetic Routes for Amino-PEG3-CH2COOH and its Precursorschemicalbook.comgoogle.combiochempeg.com

The preparation of this compound typically involves a multi-step process starting from readily available precursors. A common strategy is to use a heterobifunctional trivalent PEG derivative, where the amine and carboxylic acid functionalities are protected with orthogonal protecting groups. This allows for the selective deprotection and reaction of one group while the other remains inert.

Key precursors often include those where the amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is in the form of a tert-butyl ester. For instance, the synthesis can start from a precursor like 2-[2-(2-AMINOETHOXY)ETHOXY]ETHANOL chemicalbook.com. The general method for creating PEG carboxylic acids involves forming a PEG carboxylate salt and then treating it with an inorganic acid to yield the final carboxylic acid form google.com.

Synthesis from Fmoc-Protected Precursorschemicalbook.combiochempeg.com

A widely used precursor for this compound is Fmoc-NH-PEG3-CH2COOH chemicalbook.combiochempeg.com. The synthesis of this intermediate is a well-established route. This process often involves multiple steps, which may include reactions in solvents like dichloromethane (B109758) and subsequent treatment with reagents such as sodium hydroxide (B78521) in a tetrahydrofuran/toluene mixture chemicalbook.com. The Fmoc group provides robust protection for the amine functionality during the synthesis and modification of the carboxylic acid terminus.

The use of Fmoc-protected amino acids and PEG derivatives is a standard practice in solid-phase peptide synthesis, and these techniques are readily adapted for the solution-phase synthesis of PEG linkers peptide.com. The Fmoc group's stability to acidic conditions and its lability to basic conditions make it an ideal choice for orthogonal protection strategies.

Deprotection Strategies for the Amine Groupbroadpharm.comnih.govbroadpharm.com

The final step in the synthesis of this compound from its protected precursors is the removal of the amine protecting group. The choice of deprotection agent and conditions depends on the specific protecting group used.

Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) group is efficiently removed under mild basic conditions broadpharm.combroadpharm.com. A common reagent for this purpose is a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF) nih.gov. This reaction is typically fast and clean, yielding the free amine with minimal side products.

Boc Deprotection : In contrast, the tert-butyloxycarbonyl (Boc) group requires strong acidic conditions for removal. A solution of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is commonly employed sigmaaldrich.com. While effective, this method is harsher than Fmoc deprotection and may not be suitable for molecules containing other acid-labile functional groups broadpharm.com.

Protecting GroupReagentsTypical Conditions
Fmoc Piperidine in DMFRoom Temperature
Boc Trifluoroacetic Acid (TFA) in DCMRoom Temperature

Carboxylic Acid Activation for Conjugation Reactionsbiochempeg.comwindows.netbiochempeg.com

To facilitate the conjugation of the carboxylic acid end of this compound to amine-containing molecules, the carboxyl group must first be activated. This activation converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by a primary amine, forming a stable amide bond.

A prevalent method for activation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS) biochempeg.comwindows.netbiochempeg.com. The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This active ester can then be isolated or reacted in situ with a primary amine. The activation reaction with EDC/NHS is most efficient at a pH range of 4.5-7.2, while the subsequent reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8 windows.net.

Activation ReagentAdditiveResulting Active SpeciesOptimal pH for ActivationOptimal pH for Amine Reaction
EDCNHSNHS Ester4.5 - 7.27.0 - 8.0
DCCNHSNHS EsterN/A7.0 - 8.0

Chemo-selective Modifications and Derivatizations of this compound

The bifunctional nature of this compound allows for a wide range of chemo-selective modifications, enabling the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

Amine-directed Functionalization

The primary amine group of this compound is a versatile handle for introducing a variety of functionalities. It can readily react with electrophilic reagents to form stable covalent bonds.

One of the most common methods for functionalizing the amine terminus is through reaction with active esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters precisepeg.com. These reactions result in the formation of a stable amide linkage.

NHS Esters : NHS esters are widely used amine-reactive reagents precisepeg.combroadpharm.com. The reaction with a primary amine, such as the one on this compound, typically occurs in aqueous buffers at a pH between 7 and 9 biochempeg.comprecisepeg.com. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group precisepeg.com. While highly effective, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH levels precisepeg.com.

PFP Esters : Pentafluorophenyl (PFP) esters are another class of amine-reactive reagents that serve a similar purpose to NHS esters broadpharm.com. A key advantage of PFP esters is their increased stability towards hydrolysis compared to NHS esters axispharm.combroadpharm.com. This enhanced stability can lead to higher reaction efficiencies, especially in aqueous environments axispharm.com. The reaction mechanism with amines is analogous to that of NHS esters, forming a stable amide bond.

Active EsterKey FeatureReaction pH
NHS Ester Widely used, susceptible to hydrolysis7.0 - 9.0
PFP Ester More resistant to hydrolysis, higher efficiencySimilar to NHS

Carboxylic Acid-directed Functionalization

The carboxylic acid terminus provides a complementary site for conjugation, reacting with nucleophiles to form a variety of functional linkages.

The carboxylic acid group of this compound can undergo esterification by reacting with an alcohol under acidic conditions, a classic transformation known as Fischer esterification. In the context of multi-step synthesis, the carboxylic acid is often protected as an ester, such as a tert-butyl (t-Bu) ester, which can be synthesized and later removed under specific conditions. precisepeg.com This protection strategy prevents the carboxylic acid from reacting while the amine end is being modified. The ester itself can be the final desired functional group or an intermediate that is later hydrolyzed to regenerate the carboxylic acid.

The formation of an amide bond by reacting the carboxylic acid terminus with a primary amine is a cornerstone of this linker's utility. broadpharm.combroadpharm.com Unlike the reaction of the amine with an activated ester, this transformation requires the carboxylic acid to be activated first. This is achieved using specific coupling reagents. broadpharm.com Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). axispharm.combroadpharm.com The EDC-mediated coupling is most efficient in an acidic buffer, typically around pH 4.5. axispharm.combroadpharm.com The general procedure involves activating the carboxylic acid with the coupling agent (e.g., EDC) in a suitable solvent, and then adding the primary amine to form the amide bond. broadpharm.com This method allows for the stable conjugation of molecules bearing a primary amine to the carboxylic acid end of the this compound linker.

Table 1: Summary of Key Functionalization Reactions

Reacting Group on Linker Reagent/Condition Product Linkage
Primary Amine (-NH₂) NHS-Ester, pH 7-9 Amide
Carboxylic Acid (-COOH) Primary Amine, EDC/HATU Amide

Advanced Synthetic Techniques for Tailored this compound Conjugates

The bifunctional nature of this compound makes it highly suitable for both solid-phase and solution-phase synthesis, two distinct strategies for constructing complex molecules like peptides and other polymers. peptide.com

Solid-Phase Synthesis Applications

In solid-phase synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), this compound is employed as a flexible spacer arm or linker. google.com It is covalently attached to an insoluble resin support at one end, leaving the other functional group free to act as the starting point for chain elongation. rsc.org For instance, the carboxylic acid can be anchored to an amino-functionalized resin, allowing the free amine of the PEG linker (often temporarily protected with an Fmoc group) to serve as the N-terminus for the sequential addition of amino acids. nih.govbroadpharm.com

The inclusion of the PEG linker provides several advantages:

Improved Accessibility: The spacer arm physically separates the growing molecular chain from the bulky resin support, reducing steric hindrance and allowing reagents to access the reaction site more easily. google.com

Enhanced Solubility: The hydrophilic nature of the PEG chain can help to solvate the growing peptide, mitigating aggregation issues that can occur with hydrophobic sequences. peptide.com

Homogeneous Products: The use of monodisperse PEG linkers ensures that the final products are uniform in length and composition, simplifying purification and characterization. peptide.com

Solution-Phase Synthesis Applications

This compound is also utilized in solution-phase synthesis, a method that combines the advantages of traditional solution chemistry with some of the efficiencies of solid-phase techniques. peptide.comresearchgate.net In this approach, often termed liquid-phase synthesis, the PEG unit acts as a soluble support. researchgate.net A molecule is attached to the linker, and subsequent synthetic steps are carried out in a homogeneous solution. The PEG-conjugated product can then be easily precipitated and purified from the reaction mixture, separating it from excess reagents and byproducts. researchgate.net This strategy avoids the limitations of heterogeneous reaction media found in solid-phase synthesis, such as the need for large excesses of reagents to drive reactions to completion. peptide.com

Table 2: Comparison of Synthesis Applications

Feature Solid-Phase Synthesis Solution-Phase Synthesis
Support Insoluble resin Soluble PEG linker
Reaction Medium Heterogeneous (solid-liquid) Homogeneous (liquid)
Purification Filtration and washing of resin Precipitation and filtration of product
Reagent Stoichiometry Large excess of reagents often required Near-stoichiometric amounts of reagents can be used

| Key Advantage | Simplified purification of intermediates | Combines scalability with easier reaction monitoring |

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Dicyclohexylcarbodiimide (DCC)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
N-hydroxysuccinimide (NHS)
Boc-PEG3-CH2COOH
Fmoc-NH-PEG3-CH2COOH
This compound t-Bu Ester
Amino-PEG3-alcohol

Custom Synthesis and Optimization for Specific Research Objectives

The standard structure of this compound is a valuable and widely used building block, but specific research objectives frequently necessitate custom synthesis and optimization. Off-the-shelf reagents may not meet the unique requirements for linker length, purity, or the specific nature of the terminal functional groups needed for advanced applications. Therefore, tailored synthetic strategies are employed to produce bespoke versions of this linker, ensuring optimal performance in complex biological systems.

Customization is often driven by the need to fine-tune the spatial relationship between conjugated molecules, a critical factor in fields like PROTAC (Proteolysis Targeting Chimera) development, where the linker length directly impacts the efficacy of target protein degradation. medchemexpress.commedchemexpress.com Similarly, in targeted drug delivery, the linker's properties can influence the stability, solubility, and biodistribution of the entire conjugate.

The following interactive table compares different synthetic strategies that can be adapted for producing custom PEG linkers like this compound.

Table 1: Comparison of Synthetic Strategies for Custom PEG Linkers

Feature Stepwise Synthesis (Acid-Labile Group, e.g., DMTr) One-Pot Stepwise Synthesis (Base-Labile Group)
Description A traditional, widely used method involving the sequential addition of PEG monomers. beilstein-journals.org A more recent approach that combines deprotection and coupling steps into a single reaction vessel. beilstein-journals.org
Key Steps 1. Deprotection (acidic conditions) 2. Purification 3. Deprotonation & Coupling (basic conditions) beilstein-journals.org 1. Deprotection & Coupling (single pot, basic conditions) beilstein-journals.org
Typical Yield Good to high, but losses can occur during intermediate purification. High, as it avoids purification losses between steps. beilstein-journals.org
Advantages Well-established and versatile methodology. Increased efficiency, reduced synthesis time, fewer process steps. beilstein-journals.org

| Disadvantages | Multi-step, requires intermediate purification, can be time-consuming. beilstein-journals.org | May require more specific or less common starting materials and protecting groups. |

This table is generated based on synthetic principles described in the literature.

For bioconjugation, the reactivity of the terminal carboxylic acid is paramount. Optimization of the coupling reaction between the -CH2COOH group of the linker and a primary amine on a target molecule (e.g., a protein or peptide) is crucial for achieving high conjugation efficiency. This typically involves the use of activating agents and careful control of the reaction environment.

Table 2: Optimization Parameters for Amine-Reactive Conjugation

Parameter Typical Range/Condition Rationale for Optimization
Activating Agent EDC/NHS, HATU, etc. To convert the carboxylic acid into a more reactive intermediate (e.g., an active ester) that readily reacts with amines.
pH 7.0 - 8.5 To ensure the target primary amine is deprotonated and nucleophilic while minimizing hydrolysis of the activated ester. precisepeg.com
Co-solvent DMSO, DMF To improve the solubility of the PEG linker and the target molecule, facilitating the reaction. precisepeg.com

| Stoichiometry | Excess linker/activating agent | To drive the reaction to completion and maximize the conjugation yield on the target molecule. |

This table outlines general optimization parameters for amide bond formation involving PEG-acid linkers.

The ultimate goal of custom synthesis is to create a linker that is perfectly suited for a specific research application. This may involve creating heterobifunctional variants or incorporating cleavable moieties to facilitate downstream analysis. nih.govnih.govacs.org For example, in solid-phase peptide synthesis (SPPS), an Fmoc-protected version of the linker, Fmoc-amino-PEG3-CH2COOH, is used to integrate the PEG spacer directly into a growing peptide chain in a site-specific manner. advbiopharm.com

Table 3: Examples of Custom Synthesis for Specific Research Objectives

Research Objective Synthetic Goal Customization Approach Relevant Compound(s)
PROTAC Development Create a library of linkers with varying lengths to find the optimal distance for inducing protein degradation. Synthesize a series of Amino-PEG-CH2COOH linkers with different numbers of ethylene (B1197577) glycol units (e.g., PEG2, PEG3, PEG4). medchemexpress.commedchemexpress.com This compound
Site-Specific Peptide Modification Incorporate the PEG linker at a specific position within a synthetic peptide. Use a protected version of the linker compatible with automated peptide synthesizers. advbiopharm.com Fmoc-amino-PEG3-CH2COOH
Targeted Drug/Imaging Delivery Create a heterobifunctional linker for sequential conjugation of a payload and a targeting ligand. Synthesize a linker with an amine at one end and an orthogonal reactive group (e.g., azide (B81097), alkyne for "click chemistry") at the other. nih.govmdpi.com Azide- and Alkyne-terminated OEGs

| Facilitating Bioconjugate Analysis | Design a linker that can be cleaved after conjugation to simplify characterization techniques like peptide mapping. | Incorporate chemically or enzymatically labile bonds into the PEG backbone. nih.govacs.org | Cleavable PEG Linkers |

This table provides illustrative examples of how the synthesis of this compound and related structures is tailored for different scientific goals.

Iii. Applications in Bioconjugation and Biomedical Research

Role as a Linker in Bioconjugation Chemistry

In the field of bioconjugation, Amino-PEG3-CH2COOH serves as a versatile crosslinking reagent. broadpharm.com Its utility stems from its bifunctional nature, where the amine and carboxylic acid groups can participate in various coupling reactions. precisepeg.com For instance, the terminal carboxylic acid can be activated with reagents like carbodiimides (e.g., EDC) to react with primary amines on a target molecule, forming a stable amide bond. broadpharm.com Conversely, the primary amine terminus can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form an equally stable amide linkage. precisepeg.comnih.gov

The central PEG spacer is not merely a passive connector; it imparts critical properties to the resulting conjugate. This short polymer chain is highly hydrophilic, which can enhance the aqueous solubility of the modified molecule. europeanpharmaceuticalreview.com Furthermore, the PEG chain is biocompatible and can create a "shield" around the conjugated molecule, which has significant biological implications. peptide.comeuropeanpharmaceuticalreview.com Unlike traditional polydisperse PEG mixtures, this compound is a monodisperse reagent, meaning it has a precise, defined molecular weight and spacer length, which ensures homogeneity in the final conjugated product. peptide.com This precision is critical for applications requiring well-defined and characterizable biomaterials, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). precisepeg.commedchemexpress.com

Peptide Conjugation and Synthesis

This compound and its derivatives are widely utilized in peptide science, both for creating peptide conjugates and for use during peptide synthesis itself. peptide.comresearchgate.net As a bifunctional linker, it can conjugate peptides to a variety of other molecules, including proteins, fluorescent labels, or other tags. peptide.com The defined length of the PEG spacer helps to prevent steric hindrance between the peptide and the molecule it is attached to, ensuring that the biological activity of the peptide is retained. peptide.com

The hydrophilic PEG spacer of this compound increases the solubility of the conjugate in aqueous media. broadpharm.com This enhanced solubility is crucial for improving the bioavailability of bioactive peptides. peptide.com Research has shown that conjugating peptides with hydrophilic tags can dramatically alter their physical properties. For example, a study on a new positively charged azidoamino acid demonstrated a significant increase in peptide solubility, preventing aggregation even at high concentrations, a principle that applies to PEG-based linkers as well. researchgate.net By improving solubility, PEGylation helps prevent the aggregation of peptide drugs, which is a common cause of reduced efficacy and immunogenicity. frontiersin.org

Table 1: Impact of PEGylation on Peptide Properties

PropertyEffect of Conjugation with this compoundScientific RationaleCitation(s)
Solubility Increased in aqueous mediaThe hydrophilic ethylene (B1197577) glycol repeats coordinate with water molecules, disrupting peptide aggregation. peptide.comprecisepeg.combroadpharm.com
Bioavailability EnhancedImproved solubility and stability in circulation lead to a longer effective presence in the body. peptide.com
Aggregation ReducedThe flexible PEG chain creates a steric and hydration barrier around the peptide. frontiersin.org

The conjugation of PEG chains to peptides can effectively shield them from the host's immune system. peptide.comcreativepegworks.com Unmodified therapeutic peptides can be recognized as foreign antigens, leading to the production of antibodies that neutralize the peptide and can cause adverse immune reactions. nih.gov The flexible and mobile PEG chain creates a protective, aqueous layer around the peptide, masking its antigenic sites (epitopes). creativepegworks.comnih.gov This steric shielding inhibits the recognition of the peptide by immune cells and antibodies. nih.gov

Furthermore, studies have explored how the nature of the peptide itself within a PEG-peptide conjugate can influence the immune response. Research on a polymer-peptide conjugate platform demonstrated that using peptides made of D-amino acids instead of the natural L-amino acids mitigated the generation of anti-PEG antibodies. nih.gov While the L-amino acid conjugate induced a strong antibody response after two injections, the D-amino acid version was well-tolerated for four injections without a significant anti-PEG antibody response, highlighting a sophisticated strategy to enhance the safety and efficacy of PEGylated therapeutics. nih.gov The chemical structure of amino acids used in peptide ligands on nanoparticles has also been shown to manipulate the response of immune cells, ranging from minimal reaction to full activation. researchgate.net

Protein Modification and Functionalization

The principles of PEGylation extend from peptides to larger biomolecules, including proteins and antibody fragments. This compound is used to modify proteins to enhance their therapeutic properties or to functionalize surfaces for biomedical applications. polyethyleneglycolpeg.com The covalent attachment of these PEG spacers can increase the water solubility and in vivo stability of the modified protein. polyethyleneglycolpeg.com

PEGylation is a clinically validated strategy for improving the pharmacokinetic profiles of protein therapeutics. europeanpharmaceuticalreview.comnih.gov The process involves the covalent attachment of PEG chains to the protein surface, often targeting the primary amine groups of lysine (B10760008) residues or the N-terminal amino group. europeanpharmaceuticalreview.com This modification increases the protein's hydrodynamic volume, which reduces its clearance rate by the kidneys and extends its circulating half-life in the bloodstream. europeanpharmaceuticalreview.com

The use of a defined linker like this compound is part of a "second generation" approach to PEGylation, which aims for more site-specific and controlled conjugation compared to earlier methods that resulted in heterogeneous mixtures. europeanpharmaceuticalreview.com This control is crucial for maintaining the protein's biological activity, as random PEGylation can sometimes block the active site. Site-specific PEGylation can be achieved by engineering specific amino acids, such as cysteine, onto the protein surface that can then be targeted by a PEG reagent with a complementary reactive group. nih.gov This precise modification is essential for creating effective therapeutics, including antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody to target cancer cells. nih.gov

Table 2: Research Findings on Protein PEGylation

FindingDescriptionSignificanceCitation(s)
Reduced Immunogenicity PEGylation of albumin was shown to reduce the level of antibody production compared to the unconjugated protein.The PEG layer masks antigenic sites on the protein surface, preventing immune recognition. nih.gov
Extended Half-Life Early studies showed that PEGylated proteins had longer half-lives in the bloodstream.The increased size of the PEG-protein conjugate slows renal filtration and clearance. europeanpharmaceuticalreview.comnih.gov
Site-Specific Modification A cysteine residue can be engineered into a protein and specifically targeted with a maleimide-PEG reagent.Enables precise control over the location of PEG attachment, preserving protein function. nih.gov

In diagnostics, biosensors, and biomaterials, non-specific binding of proteins to surfaces is a major problem that can obscure signals and reduce assay sensitivity. Functionalizing surfaces with PEG chains is a highly effective method to create protein-resistant coatings. precisepeg.commdpi.com When linkers like this compound are used to modify surfaces such as beads, nanoparticles, or microplates, they form a hydrophilic layer. polyethyleneglycolpeg.com

This PEG layer creates a steric barrier and a hydration shell that repels the non-specific adsorption of proteins from a solution. mdpi.com Research involving immunoassays on PEG-modified hydrogel surfaces demonstrated a significant reduction in non-specific protein binding. nih.govresearchgate.net In one study, the incorporation of a PEG-diacrylate into the hydrogel resulted in a 10-fold decrease in non-specific binding while simultaneously producing a 6-fold increase in the specific signal from the target antigen. nih.govresearchgate.net This demonstrates the dual benefit of PEGylation in surface chemistry: it minimizes background noise while enhancing the desired signal, leading to more sensitive and reliable biomedical assays.

Nucleic Acid and Oligonucleotide Conjugation

The modification of nucleic acids and oligonucleotides with molecules like this compound is a key strategy for improving their therapeutic and diagnostic potential. The process of PEGylation, or attaching PEG chains, can significantly enhance the pharmacokinetic properties of oligonucleotide-based drugs, such as antisense DNA or interfering RNA.

Conjugation with PEG linkers improves the solubility of oligonucleotides and, crucially, increases their resistance to degradation by nucleases, which extends their half-life in the body. The reaction to form these conjugates typically involves activating the carboxylic acid group of the PEG linker (e.g., into an N-hydroxysuccinimide ester) to react with an amino-modified oligonucleotide. nih.govbroadpharm.com This modification is valuable for applications in gene therapy, antiviral treatments, and diagnostic probes, where improved stability and hybridization efficiency are paramount.

Integration in Targeted Drug Delivery Systems

Antibody-Drug Conjugates (ADCs) Development

Site-Specific Conjugation Methodologies

Early ADCs were created using stochastic conjugation methods, typically targeting lysine or cysteine residues on the antibody. This resulted in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to batch-to-batch variability and a narrow therapeutic window. nih.govuspto.gov

To overcome these limitations, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely defined DAR and conjugation location. nih.gov This leads to improved pharmacokinetics, efficacy, and safety. researchgate.net

Conjugation MethodDescriptionAdvantages
Engineered Cysteines Cysteine residues are introduced at specific sites on the antibody via genetic engineering. These engineered thiols provide a reactive handle for conjugation. nih.govProduces homogeneous ADCs; relatively straightforward conjugation chemistry. nih.gov
Unnatural Amino Acids An amino acid with an orthogonal reactive group (e.g., a ketone handle) is incorporated into the antibody sequence during expression. Allows for precise control of the conjugation site and DAR; can create highly stable linkages.
Enzymatic Conjugation Enzymes like transglutaminase or glycosyltransferase are used to attach drugs to specific amino acids (e.g., glutamine) or glycans on the antibody. uspto.govnih.govHighly specific; can modify native antibodies without genetic engineering. nih.gov
Glycan Remodeling The N-linked glycans on the antibody's Fc region are enzymatically modified to introduce a reactive handle for drug conjugation. nih.govProvides a defined conjugation site away from the antigen-binding regions. nih.gov

Prodrug Design and Formulation

A prodrug is a pharmacologically inactive molecule that is converted into an active drug within the body through metabolic processes. nih.gov This strategy is employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific targeting. nih.govresearchgate.net

Amino acids and PEG linkers are frequently used as promoieties in prodrug design. nih.gov Attaching a molecule like this compound can mask a functional group on a drug, improving its physicochemical properties. For instance, amino acid-based prodrugs can leverage amino acid transporters that are often overexpressed in target tissues (like tumors) to achieve selective uptake. nih.gov The design of these prodrugs, including the choice of amino acid and the nature of the linker, is critical for achieving the desired activation profile and therapeutic effect. nih.govresearchgate.net

Applications in Targeted Protein Degradation (PROTACs)

Targeted protein degradation has emerged as a novel therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. nih.govmonash.edu Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the heart of this technology. nih.gov A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov

This compound is explicitly identified as a PEG-based PROTAC linker used in the synthesis of these degraders. medchemexpress.combiochempeg.com The linker's role is not merely to connect the two ligands; its length, flexibility, and chemical composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.govfrontiersin.org Once this complex forms, the E3 ligase tags the target protein with ubiquitin, marking it for destruction by the proteasome. nih.govcrimsonpublishers.com The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules. nih.gov The use of PEG linkers like this compound in PROTAC design can also improve the molecule's solubility and cell permeability, which are often significant challenges for these large "beyond rule of 5" molecules. nih.govbiochempeg.com

Role as a PROTAC Linker

This compound and its derivatives are integral components in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are innovative heterobifunctional molecules designed to eliminate specific undesirable proteins from cells. sinopeg.comsigmaaldrich.com They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. medchemexpress.comsinopeg.com

Impact of Linker Length and Composition on Degradation Efficiency

The efficacy of a PROTAC is highly dependent on the linker's characteristics, including its length, composition, and rigidity. nih.govprecisepeg.com These factors determine the spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex required for ubiquitination. precisepeg.com If a linker is too short, steric hindrance may prevent the two proteins from binding simultaneously. nih.gov Conversely, a linker that is too long may not effectively bring the proteins into the close proximity needed for the ubiquitin transfer to occur. nih.gov

Research has demonstrated a significant correlation between the linker's chain length and the PROTAC's degradation efficiency. nih.govsigmaaldrich.com For instance, in a study developing estrogen receptor-α (ERα) targeting PROTACs, a molecule with a 16-atom chain linker was found to be significantly more potent than one with a 12-atom linker, despite similar binding affinities for the receptor. nih.govnih.gov This highlights that an optimal linker length exists for each specific target and E3 ligase pair. nih.gov

The composition of the linker is also a critical determinant of activity and selectivity. Subtle changes, such as the extension of a linker by a single ethylene glycol unit, have been shown to abolish the degradation of one target protein (HER2) while preserving the degradation of another (EGFR), thereby creating a more selective degrader. nih.gov The hydrophilic nature of PEG linkers like this compound can improve the physicochemical properties of the PROTAC, but the optimal length and composition must often be determined empirically for each new system. precisepeg.comnih.gov

PROTAC TargetLinker CharacteristicObserved Impact on DegradationReference
Estrogen Receptor-α (ERα)Increased PEG linker length from 12 to 16 atomsSignificantly increased degradation potency nih.govnih.gov
EGFR/HER2Extension of linker by one ethylene glycol unitAbolished HER2 degradation, creating a selective EGFR degrader nih.gov
Cereblon (CRBN) Homo-PROTACOptimized with a short, 8-atom long PEG linkerAchieved efficient degradation of the CRBN E3 ligase itself nih.gov

Assembly of Potent Degrader Structures

The modular nature of PROTACs allows for their rapid assembly through the sequential conjugation of the warhead (target ligand) and anchor (E3 ligase ligand) to the linker. nih.gov Bifunctional linkers like this compound are key to this process. biochempeg.combiochempeg.com The presence of two distinct reactive groups—an amine and a carboxylic acid—allows for controlled, stepwise synthesis. biochempeg.com For example, the carboxylic acid can be activated to react with an amine on one ligand, and the linker's amine group can subsequently be coupled to the second ligand. biochempeg.com

The commercial availability of pre-functionalized and orthogonally protected PEG linkers, such as Fmoc-NH-PEG3-CH2COOH, further streamlines the synthesis of PROTAC libraries. nih.govmedchemexpress.combroadpharm.com The Fmoc protecting group on the amine can be removed under basic conditions, allowing for conjugation, while the carboxyl end can be activated separately. broadpharm.com This modularity enables the systematic variation of linker length and attachment points, facilitating the optimization of degrader potency and selectivity. biochempeg.comnih.gov This building block approach accelerates the discovery of effective PROTACs by enabling the rapid and facile assembly of diverse and potent degrader structures. nih.govbiochempeg.com

Biomedical Device and Surface Functionalization

The properties of this compound make it suitable for modifying the surfaces of various materials used in biomedical applications. This surface functionalization is critical for improving biocompatibility, reducing non-specific interactions, and adding specific functionalities.

Polyethylene (B3416737) Glycol-Modified Functional Coatings

This compound and similar PEG derivatives are used to create polyethylene glycol-modified functional coatings on a variety of substrates. biochempeg.combiochempeg.com When applied to surfaces, the PEG chains form a hydrophilic layer that can repel proteins and cells, a phenomenon known as "stealth" behavior. This property is crucial for biomedical implants and devices that are in contact with biological fluids, as it can significantly reduce problems like biofouling and the foreign body response. polyethyleneglycolpeg.com

The terminal functional groups (amine and carboxylic acid) on the PEG linker allow it to be covalently attached to the surface and to other molecules. For instance, a surface can be treated to form a "lawn" of PEG chains, which minimizes non-specific protein binding. polyethyleneglycolpeg.com The exposed carboxyl or amine groups can then be used to immobilize specific affinity ligands, such as antibodies or enzymes, using well-established coupling chemistries. polyethyleneglycolpeg.com This creates a biocompatible and highly specific interface for biosensors, diagnostic arrays, and other biomedical devices.

Surface Modification of Colloidal Drug Carriers

Colloidal drug carriers, such as liposomes, micelles, and other nanoparticles, are designed to improve the delivery of therapeutic agents. nih.govmdpi.com Modifying the surface of these carriers with PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance their performance. PEGylation can increase the systemic circulation time of these nanocarriers by helping them evade uptake by the reticuloendothelial system. nih.gov

Amphiphilic conjugates created by linking PEG polymers to lipid-like molecules can be incorporated into the structure of these carriers. nih.gov Studies have shown that PEG-lipoamino acid conjugates can be integrated into dipalmitoylphosphatidylcholine (DPPC) liposomes, demonstrating their utility in creating stable "stealth" vesicles for drug delivery. nih.gov The hydrophilic PEG chains extend from the carrier surface, creating a protective layer that improves stability and biocompatibility. mdpi.com

Functionalization of Gold Nanoparticles and Quantum Dots

Gold nanoparticles (AuNPs) and quantum dots (QDs) are nanomaterials with unique optical and electronic properties that make them powerful tools for diagnostics and bioimaging. nih.govnih.gov However, for biological applications, their surfaces must be functionalized to ensure stability in aqueous environments, biocompatibility, and specific targeting. researchgate.netnih.gov

PEG linkers are commonly used for this purpose. nanohybrids.net They can be attached to the surface of AuNPs, often through a thiol group that binds strongly to gold, with the other end of the PEG chain providing a reactive handle like an amine or carboxyl group for further conjugation. nih.gov This PEG layer prevents aggregation of the nanoparticles in biological media and reduces non-specific binding of proteins. polyethyleneglycolpeg.com

Research in Cellular and Tissue Engineering Applications

This compound, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA), and its derivatives are integral to advancements in cellular and tissue engineering. The polyethylene glycol (PEG) component imparts hydrophilicity, biocompatibility, and low immunogenicity, making it an ideal building block for creating scaffolds and matrices that mimic the natural cellular environment. google.comnih.gov These characteristics have led to its use in developing materials for regenerative medicine and a variety of biomedical applications. researchgate.net The terminal amine and carboxylic acid groups on the this compound molecule provide reactive handles for conjugation, allowing for the synthesis of complex biomaterials with tailored properties.

In cell culture research, the surface on which cells are grown plays a critical role in their behavior, including adhesion, proliferation, and differentiation. This compound and related PEG derivatives are utilized to modify culture surfaces to control these cellular interactions. For instance, temperature-responsive polymers can be grafted onto culture surfaces to enable controlled cell detachment without the need for enzymatic digestion, which can damage cells. researchgate.net

The hydrophilic nature of PEG chains helps to reduce the non-specific adsorption of proteins to culture surfaces, which can be beneficial in studies where specific cell-surface interactions are being investigated. nih.gov Furthermore, the functional groups of AEEA allow for the covalent attachment of specific bioactive molecules, such as ligands or growth factors, to the culture substrate. This enables researchers to create defined microenvironments to study cellular responses to specific signals. The use of PEGylated compounds has also been explored in gene delivery studies, highlighting their utility in advanced cell culture experiments. google.com

Hydrogels are water-swollen polymer networks that are structurally similar to the extracellular matrix of many tissues, making them excellent candidates for tissue engineering scaffolds. Amino-terminated PEG derivatives, including this compound, are frequently used to synthesize biodegradable and biocompatible hydrogels. researchgate.netnih.gov These synthetic hydrogels offer advantages over natural ones due to their tunable properties and well-defined composition. nih.gov

The synthesis of these hydrogels often involves cross-linking multi-arm, amino-terminated PEG molecules. nih.gov The properties of the resulting hydrogel, such as swelling ratio, degradation rate, and mechanical strength, can be precisely controlled by varying factors like the molecular weight of the PEG, the number of arms, and the concentration of the cross-linking agent. nih.govnih.gov For example, research has shown that 4-arm PEG hydrogels form more readily and have different structural properties compared to 8-arm PEG hydrogels under the same conditions. nih.gov

One method of cross-linking involves using genipin, a naturally derived and non-toxic agent, to react with the terminal amine groups of the PEG chains. nih.gov The gelation time, a critical parameter for in-situ applications, is influenced by the PEG architecture and the concentration of the cross-linker. nih.gov Another approach uses maleimide-thiol conjugation to form hydrogels from chitosan (B1678972) and 4-arm PEG precursors, offering rapid gelation times suitable for various applications. chemrxiv.org The ability to tailor the mechanical stiffness of hydrogels is also crucial, as it can influence cell behavior. nih.gov

Table 1: Gelation Time of Chitosan-SH and 4-arm-PEG-Mal Hydrogels

This table summarizes the gelation time for hydrogels formed by the combination of chitosan functionalized with thiol groups (Chitosan-SH) and 4-arm polyethylene glycol functionalized with maleimide (B117702) groups (4-arm-PEG-Mal) at different weight percentages. The data indicates that gelation time is highly dependent on the concentration of the precursors.

3% Chitosan-SH4% Chitosan-SH
1% 4-arm-PEG-Mal No Gelation
2% 4-arm-PEG-Mal 10 minutes
3% 4-arm-PEG-Mal 30 seconds
4% 4-arm-PEG-Mal < 1 second

Data sourced from ChemRxiv. chemrxiv.org

Cell encapsulation is a technique used to immobilize living cells within a semi-permeable matrix, such as a hydrogel. This strategy serves to protect the cells from the host's immune system while allowing for the bidirectional diffusion of nutrients, oxygen, and therapeutic products. PEG-based hydrogels are widely used for cell encapsulation due to their biocompatibility and tunable properties. nih.govresearchgate.net

The success of cell encapsulation heavily relies on the hydrogel's properties, particularly the gelation process. The process must be cytocompatible, occurring under physiological conditions without generating toxic byproducts. The gelation time is also a critical factor; it must be slow enough to allow for the homogeneous mixing of cells with the hydrogel precursors but fast enough to prevent cell settling. chemrxiv.org Research on chitosan-PEG hydrogels has identified specific formulations that achieve a gelation time suitable for successful cell encapsulation, preventing both cell settling and the formation of an amorphous gel. chemrxiv.org

Once encapsulated, the hydrogel scaffold provides a three-dimensional environment that supports cell viability and function. In tissue engineering, these cell-laden hydrogels can be implanted to promote the regeneration of damaged tissues. For example, magnetic hydrogels containing encapsulated cells have been investigated for their potential in osteochondral tissue engineering, where an external magnetic field can be used to influence tissue development. researchgate.net

Table 2: Properties of Multi-Arm PEG-Genipin Hydrogels for Tissue Engineering

This table presents the characteristics of hydrogels synthesized from 4-arm and 8-arm amino-terminated polyethylene glycol (PEG) cross-linked with genipin. The data highlights how the PEG architecture influences the hydrogel's formation and structural properties.

Property4-Arm PEG Hydrogel8-Arm PEG Hydrogel
Gel Formation with 15mM & 17.6mM Genipin Readily forms hydrogelDifficult to form hydrogel
Gelation Reaction Speed FasterSlower
Resulting Structure Less compactMore compact

Data sourced from PubMed Central. nih.gov

Iv. Applications in Diagnostics and Imaging

Development of Imaging Probes and Labels

The structure of Amino-PEG3-CH2COOH is ideally suited for constructing imaging probes. The carboxylic acid can be activated (e.g., via N-hydroxysuccinimide ester formation) to react with amine groups on a biomolecule, while the linker's own amine group can be conjugated to a reporter molecule, or vice versa. This versatility is crucial for creating well-defined bioconjugates for imaging applications. biochempeg.combroadpharm.com

This compound serves as a flexible linker for attaching fluorescent dyes to biomolecules, such as proteins and antibodies, creating probes for use in techniques like fluorescence microscopy and immunoassays. The synthesis of these fluorescent probes involves conjugating a fluorophore to one end of the PEG linker and a biomolecule to the other. nih.gov For instance, the carboxylic acid end of the linker can be coupled to an amine-containing dye, and the linker's amine group can then be attached to a target protein.

The integrated PEG chain offers several advantages in fluorescent labeling. It enhances the water solubility of the probe, which is particularly beneficial when working with hydrophobic dyes, and it helps to prevent aggregation of the labeled biomolecules. broadpharm.com This reduction in aggregation can lead to improved fluorescence quantum yields and more reliable probe performance. nih.gov The PEG spacer also provides physical separation between the dye and the biomolecule, which can minimize quenching effects and preserve the biological activity of the labeled molecule. mdpi.com

Table 1: Key Features of this compound in Fluorescent Probe Development
FeatureDescriptionAdvantage in Fluorescent Labeling
HeterobifunctionalPossesses a terminal amine (-NH2) and a carboxylic acid (-COOH) group. biochempeg.comAllows for sequential and specific conjugation to both a fluorescent dye and a biomolecule.
PEG SpacerContains a triethylene glycol (PEG3) chain.Increases hydrophilicity, reduces non-specific binding, and prevents aggregation of the final conjugate. broadpharm.com
FlexibilityThe PEG chain is flexible and provides distance between the label and the biomolecule.Minimizes potential steric hindrance and helps preserve the biomolecule's function. mdpi.com

In the field of nuclear medicine, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, this compound is used as a linker to connect a targeting molecule to a chelator that can hold a metallic radioisotope. nih.gov The development of radiolabeled antibodies and peptides allows for the sensitive and specific imaging of disease markers in vivo. nih.gov

A notable example is the development of probes targeting the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate cancer. The GRPR antagonist RM26 has been conjugated to a chelator using a PEG linker to create imaging agents. Specifically, a conjugate named [68Ga]Ga-NOTA-PEG3-RM26 has been evaluated in clinical studies for detecting prostate cancer and its metastases. In this construct, the PEG3 linker serves to connect the NOTA chelator (which securely holds the Gallium-68 radioisotope) to the RM26 peptide that targets the GRPR. The use of such linkers is crucial for optimizing the pharmacokinetic properties of the resulting radiopharmaceutical.

Biosensor Development and Functionalization

The performance of biosensors, which detect biological molecules, is highly dependent on the effective functionalization of the sensor surface. nih.gov This involves immobilizing a biorecognition element, such as an antibody or an oligopeptide, in a way that maintains its activity and allows it to specifically capture the target analyte from a sample. nih.govmdpi.com

This compound is an effective tool for the covalent immobilization of biomolecules onto biosensor surfaces. nih.gov Its bifunctional nature allows it to act as a bridge between the sensor substrate and the bioreceptor. For instance, in the fabrication of immunosensors, the carboxylic acid end of the linker can be used to attach it to a surface that has been functionalized with amine groups. This is typically achieved using carbodiimide (B86325) chemistry [e.g., with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS)] to form a stable amide bond. broadpharm.com

Table 2: Research Findings on Oligopeptide-Functionalized SPR Biosensor
ParameterValue/FindingReference
Sensing ElementSurface Plasmon Resonance (SPR) gold chip nih.gov
Immobilized BioreceptorOligopeptide (TPFDLRPSSDTR) nih.gov
Target AnalyteGlyphosate nih.gov
Binding Specificity (KD)8.6 μM nih.gov
Limit of Detection (LOD)0.58 μM nih.gov
SpecificityShowed good specificity against other analytes like glycine. nih.gov

A major challenge in biosensor development, especially for those intended for use with complex biological samples like blood serum, is biofouling. This refers to the non-specific adsorption of proteins and other molecules from the sample onto the sensor surface, which can interfere with the detection of the target analyte and reduce the sensor's reliability.

V. Advanced Material Science Applications

Synthesis of Graft Polymer Compounds

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. Amino-PEG3-CH2COOH is utilized as a PEGylating agent to introduce short, discrete PEG chains onto a polymer backbone. The process typically involves activating the carboxylic acid group of this compound to react with functional groups (like amines) on the main polymer chain, or conversely, using the amine group of the PEG linker to react with activated groups on the polymer.

This "grafting-to" approach is employed to create polymers with enhanced properties. For instance, research has shown the development of folding graft copolymers where drug segments are attached. advbiopharm.com While this specific study may not directly use this compound, the principle of using such bifunctional linkers is central to creating complex polymer architectures for applications like drug co-delivery. advbiopharm.com The incorporation of the hydrophilic PEG linker can improve the solubility and biocompatibility of the resulting graft copolymer.

Design of New Polymeric Materials for Biomedical Use

The design of biocompatible and functional polymers is a cornerstone of modern biomedical research. This compound is a key reagent in this area, valued for its ability to impart PEG's beneficial properties onto biomaterials. google.com PEGylation, the process of attaching PEG chains to molecules or surfaces, is a well-established method to improve aqueous solubility, reduce immunogenicity, and prevent non-specific binding of proteins. precisepeg.com

Polymers functionalized with this compound are developed for a range of biomedical uses, including tissue engineering and drug delivery systems. google.comprecisepeg.com The bifunctional nature of the molecule allows it to act as a cross-linker or a surface modifier. For example, it can be used in the synthesis of hydrogels, which are water-swollen polymer networks used in applications like 3D bioprinting. google.com A patent describes the creation of coumarin-polymer conjugates for fabricating 3D biocompatible structures, where bifunctional PEG linkers like this compound are listed as suitable components for creating biomedical and biocompatible polymers. google.com These materials are designed to be non-toxic and to not elicit a significant injurious or toxic response in biological systems. google.com

Property Conferred by PEGylationBiomedical RelevanceExample Application
Increased HydrophilicityEnhances solubility of hydrophobic polymers in aqueous biological environments.Solubilization of polymer-drug conjugates.
Reduced Immunogenicity"Stealth" effect shields the polymer from the host's immune system.Development of long-circulating drug carriers.
Prevention of Non-specific BindingMinimizes unwanted protein adsorption on material surfaces. precisepeg.comImproving the biocompatibility of medical implants. google.com
BiocompatibilityLowers potential for cytotoxic or mutagenic effects. google.comScaffolds for tissue engineering and regenerative medicine. google.com

Role in Nanomaterials Research

In the realm of nanotechnology, controlling the surface chemistry of nanomaterials is paramount to their function. This compound is widely used in this field for surface modification and the construction of complex nano-architectures. precisepeg.com

Functionalizing the surface of nanoparticles is crucial for their application in diagnostics and therapeutics. This compound serves as a versatile linker to attach targeting ligands, imaging agents, or therapeutic molecules to nanoparticles. polyethyleneglycolpeg.com The process involves covalently bonding the linker to the nanoparticle surface, leaving the other functional group available for further conjugation.

The primary amine can react with activated esters to form stable amide bonds, while the carboxylic acid can be coupled to amines on other molecules. precisepeg.comprecisepeg.com This surface modification not only provides points for attachment but also enhances the colloidal stability of the nanoparticles in biological fluids and reduces their uptake by the reticuloendothelial system, thereby prolonging circulation time. This PEG layer also helps to prevent the non-specific binding of biomolecules to the nanoparticle surface. precisepeg.com

Table of Functionalization Reactions:

Nanoparticle Surface GroupLinker Functional Group UsedResulting Bond
Amine (-NH2)Carboxylic Acid (-COOH)Amide
Carboxylic Acid (-COOH)Amine (-NH2)Amide
Activated Ester (e.g., NHS-ester)Amine (-NH2)Amide

This functionalization strategy is a key step in creating "smart" nanoparticles that can actively target specific cells or tissues. For example, it has been used in the surface engineering of solid lipid nanoparticles for targeted drug delivery. advbiopharm.com

This compound plays a significant role in the development of sophisticated drug-release systems at the nanoscale. precisepeg.com By acting as a flexible spacer, it can be used to attach drug molecules to a nanoparticle core. The nature of the linkage can be designed to be stable in circulation but cleavable under specific conditions found at the target site (e.g., changes in pH or enzyme concentration), allowing for controlled release of the therapeutic payload.

Furthermore, its use in creating hydrogels that encapsulate drugs is a promising strategy. google.com These nano-sized drug delivery systems can be injected and form a depot at the site of interest, ensuring a high local concentration of the drug and sustained release over time, which can reduce systemic toxicity and side effects. google.com

Vi. Research on Reaction Mechanisms and Bioconjugation Efficiency

Kinetic Studies of Amide Bond Formation

The formation of a stable amide bond between the terminal carboxylic acid of Amino-PEG3-CH2COOH and an amine on a target biomolecule is not a spontaneous reaction. Kinetic studies of this process are crucial for understanding reaction rates and optimizing conjugation protocols. The reaction typically proceeds via activation of the carboxylic acid group, which then readily reacts with the nucleophilic amine.

While specific kinetic data for this compound is not extensively published, the principles can be understood from broader studies on amide bond formation. For instance, the ester-mediated pathway, where the carboxylic acid is first converted to a reactive ester, has been shown to facilitate amide bond formation by lowering activation entropies. rsc.org Mathematical models developed to simulate these reactions can evaluate rate constants at different temperatures, often following the empirical Arrhenius equation. rsc.org

In the context of bioconjugation, the reaction kinetics are heavily influenced by the choice of activating agent and reaction conditions such as pH and temperature. precisepeg.com For example, the kinetics of coupling can be monitored using techniques like LC-MS or TLC, with reaction times typically ranging from a few hours to 24 hours depending on the reactivity of the substrates. axispharm.combroadpharm.com The rate of formation is also dependent on the stability of the activated intermediate; for instance, NHS esters have lower hydrolysis rates below pH 7, which influences the kinetic profile of the conjugation reaction. nih.gov

Optimization of Conjugation Conditions (e.g., Activators like EDC, DCC, HATU)

The efficiency of conjugating this compound to a biomolecule is critically dependent on the activation of its terminal carboxyl group. Several coupling agents are commonly employed for this purpose, each with distinct characteristics and optimal reaction conditions. broadpharm.com The most prevalent activators are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), and uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). thermofisher.compeptide.com

EDC is a water-soluble carbodiimide (B86325), making it ideal for bioconjugation reactions in aqueous buffers. thermofisher.compeptide.com Its mechanism involves reacting with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in water and can be hydrolyzed, regenerating the carboxyl group. To improve efficiency and reduce side reactions, EDC is often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). nih.gov NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with amines to form the desired amide bond. nih.gov Research indicates that EDC-mediated coupling is most effective in acidic conditions, typically a MES buffer at a pH between 4.5 and 5.5. axispharm.comnih.govacs.org

DCC is another common carbodiimide but is insoluble in water, limiting its use to organic solvents. thermofisher.compeptide.com While effective, its byproduct, dicyclohexylurea (DCU), is also insoluble in most organic solvents, which can complicate purification in solution-phase synthesis but is less of an issue in solid-phase synthesis where it can be washed away. peptide.combachem.com

HATU is a uronium-based coupling reagent known for its high efficiency and rapid reaction times with low rates of racemization. peptide.com It is often preferred for difficult couplings, including the synthesis of peptides on solid-phase resins. peptide.comnih.gov Like other activators, it is used in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA). nih.gov

The optimization of these conditions is crucial for maximizing conjugation yield. A general protocol involves dissolving the carboxylic acid-containing linker (this compound) and the activator in an appropriate buffer or solvent, allowing the activation to proceed for a set time, and then introducing the amine-containing biomolecule. broadpharm.com

Table 1: Comparison of Common Activators for this compound Conjugation

Activator Common Solvent/Buffer Optimal pH Key Additives Primary Advantages Primary Disadvantages
EDC Aqueous Buffers (e.g., MES) 4.5 - 5.5 nih.govacs.org NHS or Sulfo-NHS Water-soluble reagent and byproduct, ideal for bioconjugation. thermofisher.compeptide.com Intermediate is prone to hydrolysis; risk of N-acylurea formation. bachem.com
DCC Organic Solvents (e.g., DMF, CH2Cl2) N/A HOBt Highly efficient for organic phase synthesis. peptide.com Insoluble byproduct (DCU) complicates purification; not suitable for aqueous reactions. peptide.combachem.com
HATU Organic Solvents (e.g., DMF) N/A DIPEA (Base) Fast reaction rates, high efficiency, low racemization. peptide.com Higher cost; can react with unprotected N-termini if used in excess. peptide.com

Impact of PEG Spacer Length on Conjugation Yield and Specificity

The length of the polyethylene (B3416737) glycol (PEG) spacer is a critical design parameter that can significantly influence the properties of the resulting bioconjugate, including binding affinity, specificity, and pharmacokinetics. nih.gov While longer PEG chains (e.g., 2 kDa, 5 kDa) are often employed to improve solubility and reduce immunogenicity, shorter "mini-PEG" linkers, such as the triethylene glycol unit in this compound, are used to provide a modest and well-defined spacing between the conjugated molecules. nih.govresearchgate.net

Research has shown that even subtle changes in the length of these short PEG spacers can impact biological activity. A study involving a bombesin (B8815690) antagonist (RM26) conjugated with NOTA chelators via different length mini-PEG spacers (n=2, 3, 4, 6) investigated the effect on binding affinity to the gastrin-releasing peptide receptor (GRPR). nih.gov The results, measured by the half-maximal inhibitory concentration (IC50), indicated that binding affinity was indeed sensitive to the spacer length.

Table 2: Effect of Mini-PEG Spacer Length on Binding Affinity of natGa-NOTA-PEGn-RM26

Compound PEG Spacer Units (n) IC50 (nM) nih.gov
natGa-NOTA-PEG2-RM26 2 3.1 ± 0.2
natGa-NOTA-PEG3-RM26 3 3.9 ± 0.3
natGa-NOTA-PEG4-RM26 4 5.4 ± 0.4
natGa-NOTA-PEG6-RM26 6 5.8 ± 0.3

Preventing Steric Interference in Labeled Biomolecules

A primary motivation for using PEG linkers in bioconjugation is to create spatial separation between the conjugated molecule (e.g., a drug, dye, or nanoparticle) and the biomolecule (e.g., an antibody or protein). precisepeg.com This separation is crucial for preventing steric hindrance, where the bulky payload could otherwise obstruct the biomolecule's active site or binding domain, leading to a loss of function. nih.govnih.gov

PEGylation provides a flexible, hydrophilic shield around the biomolecule. nih.gov Molecular dynamics simulations have shown that a PEG chain remains highly flexible and can wrap around the protein's surface, creating a hydrated layer that acts as a steric barrier. nih.gov The extent of this "steric shielding" effect is dependent on both the length of the PEG chain and the site of conjugation. nih.gov Attaching the linker at a position far from the biomolecule's active region is generally preferred to maintain its biological activity. nih.gov

Even a short linker like this compound provides a defined standoff distance that can be sufficient to preserve the function of the labeled biomolecule. While longer PEG chains are often necessary for very large biomolecules or payloads, the triethylene glycol spacer offers a balance, providing enough flexibility and distance to mitigate steric clashes without adding excessive hydrodynamic size. precisepeg.com Studies on antibody-drug conjugates (ADCs) have explored how linker architecture, including PEG moieties, can be precisely designed to modulate the steric environment and control payload release by leveraging the steric bulk of the antibody itself. acs.org This demonstrates that the linker is not merely a passive spacer but an active component in dictating the steric accessibility and, consequently, the biological behavior of the conjugate.

Vii. Future Directions and Emerging Research Areas

Novel Conjugation Chemistries for Amino-PEG3-CH2COOH

While the primary amine (NH₂) and carboxylic acid (-COOH) ends of this compound readily participate in standard amide bond formation, research is moving towards more sophisticated and selective conjugation strategies. The amine group typically reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated with coupling agents like EDC to react with amines on a target molecule. broadpharm.com

Future developments are focused on expanding this chemical toolbox. Emerging strategies include:

Oxime Ligation: This involves the reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone to form a stable oxime bond. nih.gov The functional groups of this compound can be chemically modified to incorporate these reactive moieties, enabling its use in forming biocompatible constructs like hydrogels under physiological conditions. nih.gov

Native Chemical Ligation (NCL): This technique allows for the joining of two unprotected peptide or protein fragments. One fragment must have a C-terminal thioester and the other an N-terminal cysteine. The amine or carboxyl end of this compound could be functionalized to participate in NCL or NCL-like reactions, such as oxo-ester mediated native chemical ligation (OMNCL), for creating precisely defined bioconjugates. google.com

Advanced Amine-Reactive Chemistries: Beyond standard NHS esters, novel reagents are being developed for more efficient and stable conjugation to amino groups. For instance, mPEG-carbonylimidazolium iodide has been shown to be a stable and effective alternative for creating urethane (B1682113) linkages with proteins. researchgate.netrsc.org Applying such chemistries to the carboxyl end of this compound could offer new pathways for conjugation with enhanced reaction kinetics and product stability.

Table 1: Comparison of Conjugation Chemistries for this compound

Conjugation ChemistryReactive Groups InvolvedApplicability to this compoundKey Advantage
Amide Bond Formation (Standard)Amine + Activated Carboxylic Acid (e.g., NHS ester)The linker's amine reacts with NHS esters; its carboxyl group can be converted to an NHS ester to react with other amines. broadpharm.comWell-established, robust, and widely used in bioconjugation. nih.gov
Oxime LigationAminooxy + Aldehyde/KetoneRequires pre-modification of one of the linker's termini to an aminooxy or aldehyde group.Forms highly stable bonds under mild, physiological conditions; bioorthogonal. nih.gov
Native Chemical Ligation (NCL)N-terminal Cysteine + C-terminal ThioesterRequires functionalization of the linker to incorporate a cysteine or thioester moiety.Creates a native peptide bond between two large, unprotected molecules. google.com
Urethane LinkageAmine + Carbonylimidazolium SaltThe linker's amine group can react with a molecule activated as a carbonylimidazolium salt. rsc.orgOffers an alternative to NHS esters, potentially with improved stability and reaction efficiency. researchgate.net

Applications in Multi-functional Biomedical Constructs

The unique structure of this compound makes it an ideal building block for complex biomedical constructs designed to perform multiple functions simultaneously.

Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody (mAb) that targets cancer cells. biochempeg.com this compound is well-suited for this role. Its PEG component enhances the solubility and stability of the entire ADC, reduces aggregation, and can improve pharmacokinetic properties. biochempeg.com The bifunctional nature allows for directional attachment, connecting the antibody (often via lysine (B10760008) residues) to the drug payload. nih.govprecisepeg.com

Biocompatible Hydrogels: Hydrogels are water-swollen polymer networks used in tissue engineering and drug delivery. nih.gov this compound can act as a crosslinking agent. researchgate.net By polymerizing multi-armed PEG cores functionalized with this linker, it is possible to create hydrogels where the amine and carboxyl groups form the crosslinks. researchgate.net These hydrogels can be further functionalized by attaching signaling molecules, such as the RGD peptide for cell adhesion, to the linker before polymerization, creating a multi-functional scaffold that supports cell growth. nih.gov

Targeted Drug Delivery Systems: Beyond ADCs, the linker can be used to construct other targeted systems. For example, it can conjugate targeting peptides to nanoparticles or liposomes, guiding them to specific tissues or cells. mdpi.com The defined length and hydrophilicity of the PEG chain help to ensure that the targeting ligand is optimally presented for receptor binding.

Table 2: Role of this compound in Multi-functional Constructs

Biomedical ConstructFunction of this compoundKey Benefit
Antibody-Drug Conjugates (ADCs)Connects antibody to cytotoxic drug; enhances solubility and stability. biochempeg.comImproves therapeutic index by enabling targeted delivery and better pharmacokinetics.
Functionalized HydrogelsActs as a crosslinker to form the hydrogel network; provides an attachment point for bioactive molecules (e.g., RGD peptides). nih.govresearchgate.netCreates biocompatible, tunable scaffolds for tissue engineering and regenerative medicine. nih.gov
Peptide-Drug Conjugates (PDCs)Provides a flexible, hydrophilic spacer between a targeting peptide and a therapeutic agent. mdpi.comOptimizes presentation of the targeting moiety while improving the drug's solubility.

Advancements in Targeted Protein Degradation Beyond PROTACs

This compound is a well-established linker for creating Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system. medchemexpress.commedchemexpress.com However, the field of targeted protein degradation (TPD) is rapidly evolving beyond canonical PROTACs, opening new roles for versatile linkers. nih.gov

Emerging TPD technologies where this compound or its derivatives could be instrumental include:

Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane proteins to the lysosome for degradation. nih.gov A linker like this compound could be adapted to connect a target-binding antibody or small molecule to a ligand that engages a lysosomal shuttling receptor.

Autophagy-Targeting Chimeras (AUTACs) and AUTOTACs: These compounds leverage the cellular autophagy pathway to clear protein aggregates or damaged organelles. nih.gov The linker's role is analogous to its function in PROTACs: to bridge a target-binding moiety with an autophagy-inducing molecule, such as a guanine (B1146940) derivative.

Molecular Glues: Unlike PROTACs, molecular glues are smaller molecules that induce a new binding interface between a target protein and an E3 ligase. nih.govnih.gov While this compound is not a molecular glue, the extensive knowledge gained from optimizing PEG linkers in PROTACs—understanding the impact of linker length, flexibility, and hydrophilicity on ternary complex formation—is critical for the rational design of future degraders, including more complex molecular glues or bifunctional molecules that operate through non-proteasomal pathways. nih.gov

Table 3: Comparison of TPD Technologies and Potential Role of Linkers

TPD TechnologyMechanismPotential Role/Adaptation of this compound
PROTACs (Proteolysis Targeting Chimeras)Recruits target protein to an E3 ligase for proteasomal degradation. nih.govEstablished use as a flexible, hydrophilic linker connecting the two binding ligands. medchemexpress.com
LYTACs (Lysosome-targeting chimeras)Directs extracellular/membrane proteins to the lysosome for degradation. nih.govCould link a target-binding antibody fragment to a lysosome-targeting receptor ligand.
AUTACs (Autophagy-targeting chimeras)Tags a target protein or organelle for degradation via autophagy. nih.govCould link a target-binding moiety to an autophagy-inducing chemical tag.
Molecular GluesSmall molecule induces novel protein-protein interaction between target and E3 ligase. nih.govNot a direct component, but principles of linkerology (e.g., spatial and geometric constraints) inform the design of next-generation degraders.

Integration in "Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, making them ideal for bioconjugation. labinsights.nlbiochempeg.com The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). To be used in click chemistry, this compound must first be functionalized with either an azide (B81097) or an alkyne group. bachem.com

This is readily achievable:

The amine terminus can be reacted with an NHS-ester-activated alkyne or azide.

The carboxyl terminus can be coupled to an amine-containing alkyne or azide.

Once transformed into a "clickable" linker, this compound can be used in a wide array of applications, including the synthesis of peptidomimetics, fluorescent labeling of proteins, and the construction of complex, multi-component systems. bachem.combachem.com The resulting triazole linkage is chemically robust, resisting hydrolysis and enzymatic degradation, which is a significant advantage over more labile bonds. bachem.com Strain-promoted alkyne-azide click chemistry (SPAAC) offers a copper-free alternative that is highly suitable for applications in living systems. bachem.com

Table 4: Modifying this compound for Click Chemistry

ModificationRequired Reagent ExampleResulting LinkerApplication
Functionalize Amine TerminusAlkyne-NHS esterAlkyne-PEG3-CH2COOHReacts with azide-modified proteins, drugs, or surfaces. labinsights.nl
Functionalize Carboxyl TerminusAzide-AmineAmino-PEG3-CH2-AzideReacts with alkyne-modified biomolecules for labeling or conjugation. bachem.com
Functionalize Amine TerminusDBCO-NHS esterDBCO-PEG3-CH2COOHEnables copper-free click chemistry (SPAAC) for in vivo applications. labinsights.nl

Computational Modeling and Simulation of this compound Interactions

While direct computational studies on this compound are not widely published, the tools to perform such analyses are well-developed. Computational modeling offers a powerful way to predict the behavior of this linker and optimize its use in complex systems before committing to costly and time-consuming synthesis.

Future research will likely employ these methods to:

Simulate Conformational Dynamics: Using molecular dynamics (MD) simulations, researchers can explore the flexibility and preferred spatial conformations of the linker. This is crucial for designing PROTACs, where the linker's length and shape are critical for enabling the formation of a stable ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. mdpi.com

Model Drug-Target Interactions: Docking studies and free energy calculations can predict how conjugating a drug or ligand via this compound affects its binding affinity and specificity. frontiersin.org These models can help in optimizing the attachment point and linker length to minimize interference with the binding interface.

Predict Physicochemical Properties: Computational tools can calculate properties like solubility and aggregation propensity. nih.gov Models can predict how the hydrophilic PEG chain of the linker counteracts the hydrophobicity of a conjugated payload, which is a key consideration in ADC design. nih.gov Platforms like PROFEAT and ChemDes provide toolkits for calculating a wide range of molecular descriptors that can inform these predictions. mdpi.com

Analyze Interactions with Surfaces: Density Functional Theory (DFT) calculations can be used to study the adsorption and interaction of the linker with nanomaterials or surfaces, which is relevant for surface modification applications. rsc.org

Table 5: Computational Methods for Analyzing this compound

Computational MethodProperty/Interaction InvestigatedRelevance to Application
Molecular Dynamics (MD) SimulationLinker flexibility, conformational ensemble, solvent interactions.Optimizing linker length and flexibility in PROTACs and ADCs. mdpi.com
Molecular DockingBinding mode and affinity of terminal ligands.Predicting how conjugation impacts drug-target binding. frontiersin.org
Density Functional Theory (DFT)Adsorption energy, electronic properties on surfaces.Designing functionalized nanomaterials and biosensors. rsc.org
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with biological activity or solubility.Predicting the overall properties of the final conjugate (e.g., ADC solubility). nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.